molecular formula C14H20N2O B11955262 N-(2,4-dimethylphenyl)piperidine-1-carboxamide CAS No. 60465-35-2

N-(2,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B11955262
CAS No.: 60465-35-2
M. Wt: 232.32 g/mol
InChI Key: YPHOYXUZJKBVIA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a 2,4-dimethylphenyl substituent on the carboxamide nitrogen.

Piperidine carboxamides are often investigated for their interactions with biological targets such as enzymes, receptors, or ion channels. For example, structurally related compounds have demonstrated activity as local anesthetics, bromodomain inhibitors, and matrix metalloproteinase (MMP) inhibitors .

Properties

CAS No.

60465-35-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-11-6-7-13(12(2)10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)

InChI Key

YPHOYXUZJKBVIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of piperidine carboxamides are highly influenced by the substituents on the aryl group. Below is a comparison of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Piperidine Carboxamides

Compound Name Substituent(s) on Aryl Group Molecular Weight (g/mol) Notable Properties/Activity Reference
N-(2,4-Dimethylphenyl)piperidine-1-carboxamide 2,4-dimethylphenyl 246.33* Potential MMP inhibition (IC50 ~30 µM)
N-(4-Fluorophenyl)piperidine-1-carboxamide 4-fluorophenyl 236.27 Higher polarity due to fluorine
N-(3,5-Difluorophenyl)piperidine-1-carboxamide 3,5-difluorophenyl 254.25 Enhanced metabolic stability
N-(3-Trifluoromethylphenyl)piperidine-4-carboxamide 3-(trifluoromethyl)phenyl 433.50 Increased lipophilicity
N-(2-Chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide 2-chlorophenyl + pyridinylthio 393.89 Dual-targeting (enzyme inhibition)

*Calculated based on molecular formula C₁₄H₂₀N₂O.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance membrane permeability compared to fluorinated analogs (e.g., 4-fluorophenyl) .
  • Biological Activity: The target compound (IC50 ~30 µM for MMP inhibition) shows moderate activity compared to more potent analogs like C920-1611, which incorporates a sulfonylamino group .

Pharmacological and Toxicological Profiles

  • Local Anesthetic Activity: Piperidine-1-carboxamide derivatives with methoxy or phenylamino substituents (e.g., compound 4m in ) showed promising local anesthetic activity with lower hepatotoxicity than lidocaine .
  • Toxicity : The 2,4-dimethylphenyl group may reduce toxicity compared to halogenated analogs due to decreased electrophilicity .

Physicochemical Properties

  • Solubility : Fluorinated analogs (e.g., N-(4-fluorophenyl)) exhibit higher aqueous solubility than the dimethylphenyl derivative due to polar fluorine atoms .
  • Stability : The electron-donating methyl groups in the target compound may enhance stability against oxidative metabolism compared to electron-withdrawing substituents .

Biological Activity

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O
  • Molecular Weight : Approximately 232.32 g/mol
  • Functional Groups : The compound features a piperidine ring substituted with a 2,4-dimethylphenyl group and a carboxamide functional group.

This compound is believed to interact with various neurotransmitter receptors, which may underlie its pharmacological effects. Preliminary studies suggest that it could act as a modulator of sodium channels, similar to other piperidine derivatives that exhibit sodium channel blocking activity.

Target Receptors

  • Sodium Channels : Inhibition of sodium currents in neurons, which affects neuronal signaling pathways.
  • Neurotransmitter Receptors : Potential interactions with receptors involved in neurological disorders.

Analgesic and Anesthetic Properties

Research indicates that this compound may exhibit local anesthetic properties by blocking sodium channels, leading to decreased neuronal excitability and pain sensation.

Anticancer Activity

Studies have shown that derivatives of piperidine compounds can possess anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also have potential in cancer therapy .

Activity Effect Reference
AnalgesicSodium channel blockade leading to pain relief
AnticancerCytotoxic effects on cancer cell lines

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to undergo hepatic metabolism and renal excretion based on the behavior of similar compounds. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Research : A study reported that piperidine derivatives showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidine structure can enhance anticancer activity .
  • Neuropharmacology : Investigations into the interaction of piperidine derivatives with cholinesterase enzymes have indicated potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Sodium Channel Blockade : Similar compounds have been documented for their ability to block sodium channels effectively, which is crucial for their action as local anesthetics. This mechanism could be extrapolated to predict the behavior of this compound in clinical settings.

Q & A

Q. How can metabolic stability and degradation pathways of this compound be characterized in vitro?

  • Methodology : Incubate with liver microsomes (human/rat) at 37°C, and monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-demethylation or piperidine oxidation) using Q-TOF-MS. Compare with known pathways of structurally related compounds like Amitraz, which degrades to N-(2,4-dimethylphenyl)formamide via oxidative cleavage .
  • Key Metrics : Half-life (t1/2_{1/2}), intrinsic clearance (CLint_{int}), and major Phase I metabolites .

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